molecular formula C16H14Cl2FN3OS2 B4618145 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide

2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide

Cat. No.: B4618145
M. Wt: 418.3 g/mol
InChI Key: YPRGVLGQEZGINW-UHFFFAOYSA-N
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Description

2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H14Cl2FN3OS2 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.9939380 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research into chloro- and fluoro-substituted thiocarboxyhydrazones has demonstrated their effectiveness against certain bacteria. For example, a study on the synthesis, structures, and antimicrobial activity of these compounds, including variants like 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide, has highlighted their potential in combating microbial infections (Liu, 2015). These findings suggest that modifications to the chemical structure can enhance antimicrobial properties, making them valuable for pharmaceutical research and development.

Corrosion Inhibition

The compound and its derivatives have shown promise as corrosion inhibitors, particularly for mild steel in acidic environments. An investigation into the corrosion inhibition of mild steel by using an aromatic hydrazide derivative highlighted the compound's efficiency in preventing corrosion, which increases with the concentration and temperature. This derivative acts as a mixed type of inhibitor, adhering to the steel surface via chemisorption (Kumari, Shetty, & Rao, 2017). Such properties are crucial for extending the lifespan of metal structures and components in industrial settings.

Properties

IUPAC Name

1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FN3OS2/c17-11-2-5-13(6-3-11)20-16(24)22-21-15(23)9-25-8-10-1-4-12(19)7-14(10)18/h1-7H,8-9H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRGVLGQEZGINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide

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